1-Nonyl-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atomsTriazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
The synthesis of 1-Nonyl-1h-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring. Common starting materials include hydrazine derivatives and nitriles.
Cyclization: The cyclization process involves the reaction of hydrazine with nitriles under acidic or basic conditions to form the triazole ring.
Nonyl Group Introduction: The nonyl group is introduced through alkylation reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Microwave irradiation and other advanced techniques may be employed to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
1-Nonyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazoles .
Wissenschaftliche Forschungsanwendungen
1-Nonyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound is utilized in the production of new functional materials such as polymers and metal-organic frameworks.
Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Wirkmechanismus
The mechanism of action of 1-Nonyl-1h-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Antifungal Activity: The compound can disrupt fungal cell membranes by inhibiting the biosynthesis of ergosterol, a key component of fungal membranes.
Coordination Chemistry: As a ligand, it forms coordination complexes with metal ions, influencing the properties and reactivity of the metal center.
Vergleich Mit ähnlichen Verbindungen
1-Nonyl-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives:
1H-1,2,4-Triazol-3-amine: This compound lacks the nonyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Amino-1H-1,2,4-triazole: Similar to this compound but with different substituents, leading to variations in chemical reactivity and biological activity.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its nonyl group, which enhances its hydrophobicity and influences its interactions with biological targets and materials .
Eigenschaften
Molekularformel |
C11H22N4 |
---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
1-nonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-13-11(12)14-15/h10H,2-9H2,1H3,(H2,12,14) |
InChI-Schlüssel |
KCGZXCJVPGOBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.